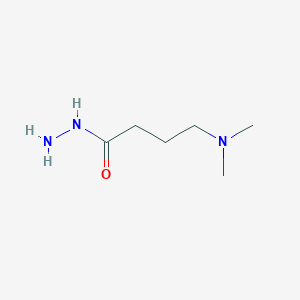
4-(Dimethylamino)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)butanehydrazide is an organic compound with the molecular formula C6H15N3O. It contains a dimethylamino group and a hydrazide functional group, making it a versatile compound in organic synthesis and various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butanehydrazide typically involves the reaction of 4-(dimethylamino)butyric acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through distillation or crystallization to achieve high purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)butanehydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various hydrazones, oxides, and substituted derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
4-(Dimethylamino)butanehydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)butanehydrazide involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in nucleophilic substitution reactions. The hydrazide group can form stable complexes with metal ions, which is useful in catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)benzaldehyde
Uniqueness
4-(Dimethylamino)butanehydrazide is unique due to its combination of a dimethylamino group and a hydrazide group, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Propriétés
Numéro CAS |
5471-47-6 |
|---|---|
Formule moléculaire |
C6H15N3O |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
4-(dimethylamino)butanehydrazide |
InChI |
InChI=1S/C6H15N3O/c1-9(2)5-3-4-6(10)8-7/h3-5,7H2,1-2H3,(H,8,10) |
Clé InChI |
QPUJCLUGJDOBBD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


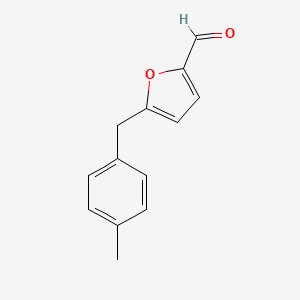
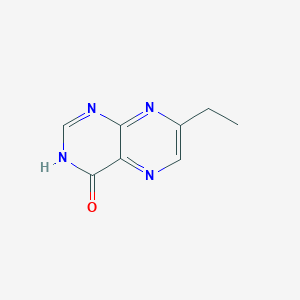
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)

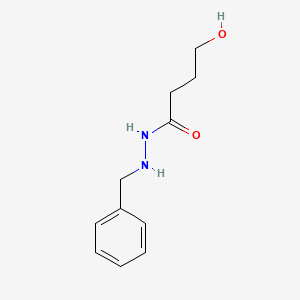

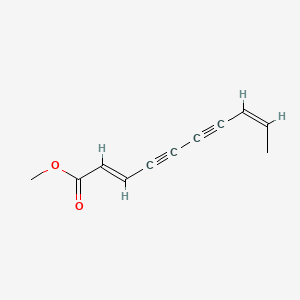
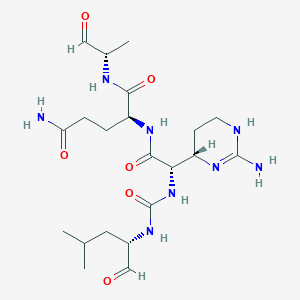

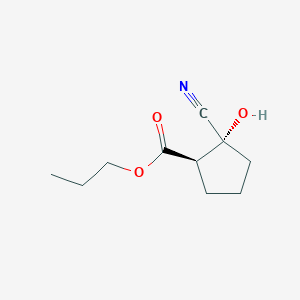
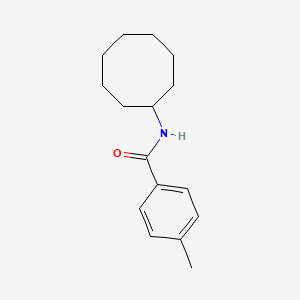
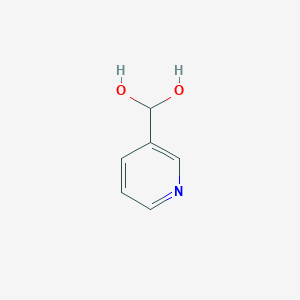
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
